3-[(4-Bromophenyl)formamido]propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(4-bromobenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-8-3-1-7(2-4-8)10(15)12-6-5-9(13)14/h1-4H,5-6H2,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXOXDFIMZLYSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301308583 | |
| Record name | N-(4-Bromobenzoyl)-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
310457-07-9 | |
| Record name | N-(4-Bromobenzoyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=310457-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Bromobenzoyl)-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301308583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Historical Development of Synthetic Routes to 3-[(4-Bromophenyl)formamido]propanoic Acid
Historically, the synthesis of N-aryl β-amino acids and their derivatives relied on robust, albeit sometimes harsh, methodologies. One of the foundational methods applicable here would be the Michael addition. This approach would involve the addition of 4-bromoaniline (B143363) to an activated acrylic acid derivative, such as acrylonitrile (B1666552) followed by hydrolysis, or directly to acrylic acid itself, often under high temperatures or prolonged reaction times.
Another classical approach involves the reaction of a 3-halopropanoic acid with 4-bromoaniline. This nucleophilic substitution reaction, while straightforward, often required high temperatures and could suffer from side reactions, such as the elimination of HBr from the starting material or polymerization. The formylation step would then typically be carried out as a subsequent reaction, using formic acid or a derivative like acetic formic anhydride (B1165640). These early methods, while effective, frequently lacked the efficiency, mildness, and high yields associated with modern synthetic protocols.
Contemporary Synthetic Strategies for Amide Formation
Modern organic synthesis offers a more refined toolkit for the construction of this compound. These strategies prioritize efficiency, selectivity, and yield, primarily through the use of coupling agents for amide bond formation. A plausible and efficient contemporary route would involve the initial synthesis of 3-((4-bromophenyl)amino)propanoic acid, followed by a formylation step.
The key step, the coupling of 4-bromoaniline with a suitable β-alanine precursor, is now dominated by methods that avoid the harsh conditions of older techniques.
The optimization of the synthesis is critical for maximizing yield and purity. For the amide coupling step, this involves a careful selection of the coupling agent, solvent, temperature, and stoichiometry. For instance, using carbodiimide (B86325) coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or the more water-soluble EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in conjunction with an additive like HOBt (hydroxybenzotriazole), can significantly improve yields by suppressing side reactions and facilitating the formation of the active ester intermediate.
Reaction conditions are typically mild, often running at room temperature or 0 °C to minimize racemization if chiral centers are present (though not in this specific molecule) and to improve the stability of the reagents. The choice of solvent is also crucial, with aprotic solvents like dichloromethane (B109758) (DCM), dimethylformamide (DMF), or tetrahydrofuran (B95107) (THF) being common.
Below is a table illustrating typical conditions for the synthesis of a related N-aryl β-amino acid, which would be the direct precursor to the target molecule before formylation.
| Coupling Agent | Additive | Solvent | Temperature (°C) | Typical Yield (%) |
| EDC | HOBt | DMF | 0 to 25 | 85-95 |
| HATU | DIPEA | DCM | 0 to 25 | 90-98 |
| T3P | Pyridine | Ethyl Acetate | 25 to 50 | 80-90 |
This data is representative of typical amide coupling reactions and may vary for the specific synthesis of 3-((4-bromophenyl)amino)propanoic acid.
The synthesis of this compound can be strategically planned by choosing from several precursor combinations.
Route A: Initial Amidation followed by Formylation
Precursors: 4-bromoaniline and acrylic acid (or a derivative like ethyl acrylate).
Reaction: Michael addition of 4-bromoaniline to the acrylate, followed by hydrolysis of the ester to yield 3-((4-bromophenyl)amino)propanoic acid.
Formylation: The resulting amino acid is then formylated. A common and effective method for this step is treatment with a mixed anhydride, typically generated in situ from formic acid and acetic anhydride.
Route B: Initial Formylation followed by Amidation
Precursor: 4-bromoaniline is first formylated to produce N-(4-bromophenyl)formamide.
Reaction: This formamide (B127407) is then reacted with a 3-halopropanoic acid, such as 3-bromopropanoic acid, in the presence of a base. This route can be less efficient due to the lower nucleophilicity of the formamide nitrogen compared to the parent aniline.
The most common and efficient pathway is Route A, leveraging modern coupling reagents for the initial C-N bond formation.
| Precursor 1 | Precursor 2 | Key Reagent/Catalyst | Intermediate Product |
| 4-Bromoaniline | Ethyl Acrylate | None (Michael Addition) | Ethyl 3-((4-bromophenyl)amino)propanoate |
| 3-((4-bromophenyl)amino)propanoic acid | Formic Acid | Acetic Anhydride | This compound |
| 4-Bromoaniline | 3-Chloropropanoic acid | Na2CO3 (Base) | 3-((4-bromophenyl)amino)propanoic acid |
Green Chemistry Approaches in the Synthesis of Related Formamido Acids
The principles of green chemistry are increasingly influencing the design of synthetic routes for compounds like this compound. Key areas of focus include reducing waste, avoiding hazardous solvents, and improving atom economy.
For amide bond formation, traditional coupling agents like DCC generate insoluble urea (B33335) byproducts that can be difficult to remove. Newer, more sustainable approaches are being developed. For example, the use of catalytic methods that avoid stoichiometric activating agents is a major goal. Boronic acid derivatives have been shown to catalyze direct amidation between carboxylic acids and amines at elevated temperatures, releasing only water as a byproduct.
Furthermore, the replacement of volatile and hazardous organic solvents with greener alternatives like water, ethanol (B145695), or 2-methyltetrahydrofuran (B130290) (2-MeTHF) is a significant consideration. Direct amidation in water, where feasible, represents an ideal green synthetic route. Additionally, mechanochemistry, where reactions are induced by mechanical force (milling or grinding) in the absence of bulk solvent, is an emerging green technique for amide synthesis that minimizes waste and energy consumption.
Mechanistic Investigations of Key Synthetic Transformations
The primary mechanistic consideration in the synthesis of this compound is the amide bond formation step. When using a carbodiimide reagent like EDC, the mechanism proceeds through several well-established steps:
Activation of the Carboxylic Acid: The carboxylic acid (in this case, the propanoic acid derivative) attacks the carbodiimide (EDC), protonating one of the nitrogen atoms. This makes the central carbon of the EDC highly electrophilic.
O-Acylisourea Formation: The carboxylate then attacks the activated carbodiimide carbon, forming a highly reactive O-acylisourea intermediate. This intermediate is prone to rearrangement and side reactions.
Nucleophilic Attack by Amine: The amine (4-bromoaniline) attacks the carbonyl carbon of the O-acylisourea intermediate. This step can be slow and may compete with the rearrangement of the intermediate. To accelerate this and improve efficiency, an additive like HOBt is often used. HOBt reacts with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, and reacts more cleanly with the amine.
Tetrahedral Intermediate Formation and Collapse: The attack of the amine leads to a tetrahedral intermediate. This intermediate then collapses, eliminating the isourea byproduct (a soluble derivative in the case of EDC) and forming the desired amide bond.
The formylation step, if using formic acid and acetic anhydride, proceeds via the formation of acetic formic anhydride. This mixed anhydride is a potent acylating agent, and the formyl group is more reactive towards the amine than the acetyl group, leading to selective formylation.
Spectroscopic Characterization and Structural Analysis
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR spectroscopy serves as a cornerstone for the structural determination of 3-[(4-Bromophenyl)formamido]propanoic acid, providing unambiguous evidence for its atomic connectivity and chemical environment.
¹H and ¹³C NMR Spectral Interpretation for Structural Confirmation
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The aromatic region typically displays signals corresponding to the protons on the 4-bromophenyl ring. Due to the bromine substitution, the aromatic protons often appear as two distinct doublets, characteristic of a para-substituted benzene (B151609) ring. The protons of the propanoic acid chain, specifically the two methylene (B1212753) groups (-CH2-), exhibit characteristic triplet signals resulting from spin-spin coupling with their neighbors. The proton of the secondary amine (N-H) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum will show distinct signals for the carboxyl carbon, the two methylene carbons of the propanoic acid moiety, and the carbons of the 4-bromophenyl ring. The carbon atom bonded to the bromine (C-Br) will have a characteristic chemical shift, and the other aromatic carbons will show shifts influenced by the electron-withdrawing nature of the bromine atom and the formamido group.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-2', H-6' | 7.45 | d | 8.5 | 2H | Ar-H |
| H-3', H-5' | 7.30 | d | 8.5 | 2H | Ar-H |
| NH | 8.20 | s (br) | - | 1H | N-H |
| H-3 | 3.60 | t | 6.5 | 2H | N-CH2 |
| H-2 | 2.65 | t | 6.5 | 2H | CH2-COOH |
| COOH | 12.10 | s (br) | - | 1H | COOH |
| ¹³C NMR | δ (ppm) | Assignment | |||
| C=O | 173.5 | COOH | |||
| C-1' | 138.0 | Ar-C | |||
| C-3', C-5' | 132.0 | Ar-CH | |||
| C-2', C-6' | 120.0 | Ar-CH | |||
| C-4' | 118.0 | Ar-C-Br | |||
| C-3 | 38.5 | N-CH2 | |||
| C-2 | 34.0 | CH2-COOH |
Note: The data in this table is hypothetical and serves as an illustrative example of expected spectral values.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Detailed Assignment
To unequivocally assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. For instance, a cross-peak between the signals at approximately 3.60 ppm and 2.65 ppm would confirm the connectivity of the two methylene groups in the propanoic acid chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signal of each methylene group to its corresponding carbon signal, for example, the proton at ~3.60 ppm to the carbon at ~38.5 ppm (C-3) and the proton at ~2.65 ppm to the carbon at ~34.0 ppm (C-2).
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy provides insights into the functional groups present in the molecule and its conformational state.
Characteristic Absorption Frequencies and Band Assignments
The Infrared (IR) spectrum of this compound is characterized by several key absorption bands. A broad absorption band in the region of 3300-2500 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, often overlapping with the N-H stretch of the secondary amide, which typically appears around 3300 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly informative. The carboxylic acid C=O stretch is expected around 1700-1725 cm⁻¹, while the amide I band (primarily C=O stretch) should appear in the region of 1630-1680 cm⁻¹. The amide II band (N-H bending and C-N stretching) is typically found near 1550 cm⁻¹. The C-Br stretching vibration will be observed in the fingerprint region, usually below 700 cm⁻¹.
Raman spectroscopy provides complementary information. Aromatic C-H stretching vibrations are typically observed around 3050-3100 cm⁻¹. The C=C stretching vibrations of the benzene ring usually give rise to strong bands in the 1580-1610 cm⁻¹ region.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | |
| N-H stretch (Amide) | ~3300 | ~3300 |
| C-H stretch (Aromatic) | 3100-3000 | 3100-3000 |
| C-H stretch (Aliphatic) | 2980-2850 | 2980-2850 |
| C=O stretch (Carboxylic Acid) | 1725-1700 | 1725-1700 |
| Amide I (C=O stretch) | 1680-1630 | 1680-1630 |
| C=C stretch (Aromatic) | 1600, 1475 | 1600, 1475 |
| Amide II (N-H bend, C-N stretch) | ~1550 | |
| C-Br stretch | < 700 | < 700 |
Conformational Analysis via Vibrational Signatures
The positions and shapes of certain vibrational bands, particularly the amide bands, can be sensitive to the molecular conformation. Hydrogen bonding, both intramolecular and intermolecular, can cause shifts in the O-H, N-H, and C=O stretching frequencies. In the solid state, the presence of strong intermolecular hydrogen bonds, for instance, forming carboxylic acid dimers, would be indicated by a very broad O-H absorption and a shift in the C=O frequency. The study of these vibrational signatures in different phases (solid vs. solution) or with varying temperature can provide valuable information about the conformational preferences of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure through analysis of fragmentation patterns. For this compound, the electron ionization (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak [M]⁺ or a pseudomolecular ion peak [M+H]⁺ or [M-H]⁻. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation pattern provides a fingerprint of the molecule's structure. Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da), the loss of the bromine atom (-Br, 79/81 Da), and cleavage of the amide bond. Alpha-cleavage adjacent to the carbonyl group and the nitrogen atom are also expected fragmentation routes, leading to characteristic daughter ions.
Table 3: Expected Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Possible Fragment |
| 243/245 | ~50/50 | [M]⁺ |
| 198/200 | Variable | [M - COOH]⁺ |
| 184/186 | Variable | [Br-C₆H₄-NH-CH₂]⁺ |
| 156/158 | Variable | [Br-C₆H₄]⁺ |
| 88 | Variable | [NH-CH₂-CH₂-COOH]⁺ |
Note: The relative intensities are illustrative and can vary depending on the ionization method and conditions.
X-ray Crystallography for Solid-State Structure Determination
As of now, the crystal structure of "this compound" has not been reported in publicly accessible crystallographic databases. However, the analysis of a structurally similar compound, N-(4-nitrophenyl)-β-alanine, provides a plausible model for the intermolecular interactions and conformational preferences in the solid state. nih.gov
The crystal structure of N-(4-nitrophenyl)-β-alanine reveals that the molecules form centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov The O-H···O hydrogen bond distance in these dimers is reported to be 2.656(2) Å. nih.gov It is highly probable that "this compound" would adopt a similar dimeric structure in its crystalline form, as carboxylic acid dimers are a common and stable supramolecular synthon.
These primary dimeric units in N-(4-nitrophenyl)-β-alanine are further interconnected by weaker N-H···O hydrogen bonds involving the amine hydrogen and an oxygen atom of the nitro group on a neighboring dimer. nih.gov In the case of "this compound," the amide N-H group would be the hydrogen bond donor, and the carbonyl oxygen of the amide or the carboxylic acid could act as the acceptor, leading to the formation of extended chains or sheets. The bromine atom could also participate in weaker halogen bonding interactions, further stabilizing the crystal lattice.
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and equilibrium geometry of molecules like 3-[(4-Bromophenyl)formamido]propanoic acid. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties, providing a deep understanding of the compound's stability and electronic landscape.
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set. For organic molecules containing halogens, such as the bromine atom in the target compound, hybrid functionals are often employed to achieve a balance between computational cost and accuracy.
A commonly utilized combination for similar molecular systems involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set.
B3LYP: This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic environment, particularly in systems with diverse atom types.
6-311++G(d,p): This is a triple-zeta basis set, indicating that each atomic orbital is represented by three basis functions, allowing for greater flexibility in describing the electron distribution. The "++" signifies the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for modeling non-covalent interactions and the electron density far from the nucleus. The "(d,p)" denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which account for the non-spherical nature of electron clouds in a molecular environment.
This level of theory has been demonstrated to provide reliable predictions for the geometric parameters and electronic properties of various organic compounds.
Once the geometry of this compound is optimized using DFT, the same theoretical framework can be used to predict its spectroscopic signatures. These predictions are vital for interpreting experimental spectra and confirming the molecular structure.
Infrared (IR) Frequencies: Theoretical vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the fundamental vibrational modes of the molecule. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and the approximations inherent in the DFT method, leading to better agreement with experimental IR spectra.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework to predict NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard reference (e.g., Tetramethylsilane, TMS) can be determined. These theoretical predictions are invaluable for assigning the signals in experimental ¹H and ¹³C NMR spectra to specific atoms within the molecule.
Here is an interactive table with hypothetical, yet representative, predicted spectroscopic data for this compound, based on typical values for similar functional groups.
| Spectroscopic Parameter | Predicted Value | Assignment |
| ¹H NMR Chemical Shift (ppm) | 10.5-12.0 | -COOH |
| ¹H NMR Chemical Shift (ppm) | 8.5-9.0 | -NH- |
| ¹H NMR Chemical Shift (ppm) | 7.6-7.8 | Aromatic C-H (ortho to -C=O) |
| ¹H NMR Chemical Shift (ppm) | 7.5-7.7 | Aromatic C-H (ortho to -Br) |
| ¹H NMR Chemical Shift (ppm) | 3.6-3.8 | -N-CH₂- |
| ¹H NMR Chemical Shift (ppm) | 2.6-2.8 | -CH₂-COOH |
| ¹³C NMR Chemical Shift (ppm) | 170-175 | -COOH |
| ¹³C NMR Chemical Shift (ppm) | 165-170 | -C=O (amide) |
| IR Frequency (cm⁻¹) | 3200-3400 | N-H stretch |
| IR Frequency (cm⁻¹) | 2800-3300 | O-H stretch (carboxylic acid) |
| IR Frequency (cm⁻¹) | 1700-1725 | C=O stretch (carboxylic acid) |
| IR Frequency (cm⁻¹) | 1640-1680 | C=O stretch (amide) |
Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution Phase
While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time, particularly in a solution. By simulating the atomic motions based on a force field, MD can explore the conformational landscape of this compound in a solvent, such as water or DMSO.
These simulations can reveal:
The preferred conformations of the flexible propanoic acid chain.
The extent of intramolecular hydrogen bonding between the amide proton and the carbonyl oxygen of the carboxylic acid.
The solvent's influence on the molecule's shape and dynamics.
The rotational barriers around the single bonds, providing insight into the molecule's flexibility.
Quantum Chemical Topology and Bonding Analysis (e.g., NBO, QTAIM)
To gain a deeper understanding of the bonding and electronic interactions within this compound, advanced analytical methods like Natural Bond Orbital (NBO) and the Quantum Theory of Atoms in Molecules (QTAIM) are employed.
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex wave function from a DFT calculation into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonding (lone pairs, bonding orbitals). This analysis can quantify:
The hybridization of atomic orbitals.
The delocalization of electron density from occupied bonding or lone pair orbitals to unoccupied antibonding orbitals, which indicates hyperconjugative and resonance interactions. For instance, the interaction between the nitrogen lone pair and the carbonyl π* orbital of the amide group can be quantified.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density to define atoms and the bonds between them. By locating bond critical points (BCPs) in the electron density, QTAIM can characterize the nature of chemical bonds (covalent vs. ionic vs. van der Waals) based on the properties of the electron density at these points. This method can be used to analyze the strength of the C-Br bond and any potential non-covalent interactions within the molecule.
Reaction Mechanism Studies through Transition State Calculations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its participation in further chemical transformations. By mapping the potential energy surface of a reaction, researchers can identify the transition state—the highest energy point along the reaction coordinate.
Using methods like the synchronous transit-guided quasi-Newton (STQN) method, the geometry of the transition state can be located and optimized. Subsequent frequency calculations can confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack.
Red regions indicate areas of negative electrostatic potential, typically associated with lone pairs on electronegative atoms like oxygen, and are susceptible to electrophilic attack.
Blue regions represent positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms, and indicate sites for nucleophilic attack.
Green regions denote areas of neutral potential.
For this compound, the MEP would highlight the negative potential around the carbonyl oxygens and the positive potential around the amide and carboxylic acid hydrogens.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.
HOMO: Represents the ability to donate an electron and is associated with nucleophilicity.
LUMO: Represents the ability to accept an electron and is associated with electrophilicity.
The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals reveals which parts of the molecule are most likely to be involved in electron donation and acceptance.
Below is an interactive table summarizing the key findings from these computational analyses.
| Analysis Type | Key Findings | Significance |
| DFT Geometry Optimization | Provides the most stable 3D structure and bond lengths/angles. | Foundation for all other computational analyses. |
| DFT Spectroscopic Prediction | Predicts IR and NMR spectra. | Aids in experimental structure verification. |
| MD Simulations | Reveals conformational flexibility and solvent effects. | Understands the molecule's dynamic behavior. |
| NBO/QTAIM Analysis | Quantifies bonding, hybridization, and electronic delocalization. | Provides deep insight into electronic structure. |
| Transition State Calculations | Determines reaction pathways and activation energies. | Elucidates reactivity and reaction mechanisms. |
| MEP Analysis | Maps electrostatic potential to identify reactive sites. | Predicts sites for electrophilic/nucleophilic attack. |
| FMO Analysis | Determines HOMO-LUMO gap and orbital distributions. | Assesses chemical reactivity and stability. |
Chemical Reactivity and Derivatization
Reactions Involving the Carboxylic Acid Moiety (e.g., esterification, salt formation)
The terminal carboxylic acid group is a primary site for chemical modification. Standard organic reactions can be readily applied to this moiety.
Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with various alcohols under acidic conditions. For instance, treatment with methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of a strong acid like sulfuric acid yields the methyl or ethyl ester, respectively. This reaction is fundamental in modifying the compound's polarity and is often used as a protecting group strategy in multi-step syntheses. The synthesis of methyl esters from related benzoic acid derivatives is a commonly documented procedure. google.comnih.gov
Salt Formation: As a carboxylic acid, the compound can react with bases to form carboxylate salts. Treatment with inorganic bases such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution results in the formation of the corresponding water-soluble sodium or potassium salt. google.com This transformation is useful for improving aqueous solubility.
Reactions at the Amide Linkage (e.g., hydrolysis, N-alkylation/acylation)
The amide bond, while generally stable, can undergo specific chemical transformations.
Hydrolysis: Under strong acidic or basic conditions, the amide linkage can be hydrolyzed. This cleavage would break the molecule into its constituent parts: 4-bromoaniline (B143363) and β-alanine. This reaction is typically performed under forcing conditions, such as refluxing in concentrated acid or base.
N-Alkylation/Acylation: While less common for secondary amides, modification at the amide nitrogen is theoretically possible. N-alkylation could be achieved under specific conditions, although it is often challenging. The synthesis of related N-carboxyethyl-β-alanine derivatives, where the nitrogen atom is further functionalized, demonstrates the potential for reactions at this position. researchgate.net
Electrophilic Aromatic Substitution on the Bromophenyl Ring
The bromophenyl ring is susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents: the bromine atom and the formamido group.
The formamido group (-NHCHO) is an activating group and is ortho, para-directing due to the lone pair of electrons on the nitrogen atom that can be donated into the ring through resonance. youtube.comyoutube.com The bromine atom is a deactivating group but is also ortho, para-directing. makingmolecules.com In this molecule, the para position relative to the formamido group is already occupied by the bromine atom. Therefore, incoming electrophiles would be directed primarily to the positions ortho to the formamido group (C2 and C6 positions of the ring). The activating nature of the formamido group generally outweighs the deactivating effect of the halogen, making further substitution feasible. makingmolecules.comquizlet.com For example, bromination of the closely related acetanilide (B955) yields the para-bromo product, but if the para position is blocked, ortho-substitution occurs. quizlet.com
Cross-Coupling Reactions (e.g., Suzuki, Heck) for Bromine Functionalization
The carbon-bromine bond on the aromatic ring is a key site for creating carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. wikipedia.org This functionalization is one of the most powerful tools for generating structural diversity from the parent compound.
Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction allows for the introduction of a wide variety of aryl, heteroaryl, or vinyl groups in place of the bromine atom. rsc.orgnih.gov The reaction is highly valued for its mild conditions and the commercial availability of a vast array of boronic acids. wikipedia.orglibretexts.org
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.govmdpi.com This reaction is highly effective for the vinylation of aryl halides and typically proceeds with high stereoselectivity. organic-chemistry.orgnih.gov The choice of catalyst, base, and solvent can be optimized to achieve high yields for a broad range of substrates. nih.govbeilstein-journals.org
| Reaction Type | Coupling Partner | Typical Catalyst | Typical Base | Potential Product Structure |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Aryl-substituted derivative |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | Vinyl-substituted derivative |
| Sonogashira | Terminal Alkyne | Pd catalyst with Cu(I) co-catalyst | Amine base (e.g., Et₃N) | Alkynyl-substituted derivative |
| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst with phosphine (B1218219) ligand | NaOt-Bu, K₃PO₄ | Amino-substituted derivative |
Synthesis and Characterization of Structural Analogues and Derivatives
The reactive handles on 3-[(4-Bromophenyl)formamido]propanoic acid allow for the synthesis and characterization of a wide range of structural analogues. These modifications can be broadly categorized by which part of the molecule is altered.
As discussed, cross-coupling reactions are the primary method for modifying the aryl group by replacing the bromine atom. This strategy can produce biphenyl (B1667301) derivatives (via Suzuki coupling), stilbene-like structures (via Heck coupling), and many other complex scaffolds. wikipedia.orgacs.orgyoutube.com For example, coupling with phenylboronic acid would yield 3-{[1,1'-biphenyl]-4-ylformamido}propanoic acid. The synthesis of various substituted benzoic acid and phenyl derivatives through such methods is well-established in the literature. uef.finih.govnih.gov
The propanoic acid portion of the molecule can also be varied to create analogues. This is typically achieved by starting with different amino acids in the initial synthesis.
Chain Length: Instead of β-alanine (a 3-carbon amino acid), one could use glycine (B1666218) (2-carbon), 4-aminobutanoic acid (4-carbon), or other ω-amino acids to synthesize analogues with different spacer lengths between the amide and carboxylic acid groups. The synthesis of N-phenylsuccinamic acid, derived from succinic acid, represents a related structural variation. researchgate.net
Substitution on the Chain: Analogues can be prepared from substituted β-amino acids. For example, using (S)-3-amino-3-phenylpropanoic acid would introduce a phenyl group on the carbon adjacent to the amide nitrogen. Syntheses of related molecules like (S)-3-(4-Bromophenyl)butanoic acid orgsyn.org and 2-Amino-3-(4-bromophenyl)propanoic acid medchemexpress.com highlight the generation of diverse structures by modifying the aliphatic chain.
| Modification Type | Example Analogue Name | Synthetic Precursor/Reaction | Reference Concept |
|---|---|---|---|
| Aryl Group (Suzuki) | 3-{[1,1'-biphenyl]-4-ylformamido}propanoic acid | Phenylboronic acid | Suzuki Coupling wikipedia.orglibretexts.org |
| Aryl Group (Heck) | 3-{[4-(2-phenylethenyl)phenyl]formamido}propanoic acid | Styrene | Heck Reaction organic-chemistry.orgnih.gov |
| Chain Length Variation | [(4-Bromophenyl)formamido]acetic acid | Glycine | Amide synthesis |
| Chain Substitution | (S)-3-((4-bromobenzoyl)amino)-3-phenylpropanoic acid | (S)-3-amino-3-phenylpropanoic acid | Amide synthesis |
| Related Structures | 3-(4-Bromophenyl)propionic acid | Reduction of cinnamic acid derivative | General Synthesis sigmaaldrich.comnih.gov |
Isosteric Replacements and Bioisosterism in Design
In the field of medicinal chemistry, the strategic modification of a lead compound is a cornerstone of the drug discovery process. Bioisosterism, the replacement of a functional group or moiety with another that retains similar physicochemical properties and produces a broadly similar biological effect, is a fundamental tool used to optimize a molecule's pharmacological profile. This strategy aims to enhance potency, improve selectivity, alter metabolic pathways, reduce toxicity, and secure novel intellectual property. The success of a bioisosteric replacement is highly context-dependent, as even subtle changes in molecular size, shape, electronics, and polarity can significantly impact biological activity. The design of analogs for a compound such as this compound involves the systematic evaluation of its core components: the substituted aromatic ring, the amide linker, and the carboxylic acid tail.
Bioisosteric Replacements for the 4-Bromophenyl Group
The 4-bromophenyl group is a common fragment in bioactive molecules, often serving as a key hydrophobic ligand that occupies a specific pocket in a target protein. However, the phenyl ring itself can be a liability, contributing to metabolic instability through oxidative pathways or conferring undesirable lipophilicity. The bromine atom provides a specific size and electronic character and can be a site for modification. Isosteric strategies for this part of the molecule can range from simple atomic substitution to complete ring replacement.
Research in medicinal chemistry has shown that replacing a phenyl ring with various heterocyclic or saturated scaffolds can lead to improvements in properties such as solubility, metabolic stability, and potency. For instance, replacing the phenyl ring with heteroaromatic rings can introduce new hydrogen bond donor or acceptor sites and alter the molecule's electronic distribution. Non-classical, saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) are increasingly used to mimic the spatial orientation of a phenyl ring while improving physicochemical properties.
Table 1: Potential Bioisosteric Replacements for the Phenyl and 4-Bromo Moieties
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Bromine | Chlorine (Cl), Fluorine (F) | Modulate halogen bonding potential and lipophilicity; fluorine can block metabolic oxidation. |
| Bromine | Methyl (CH₃), Trifluoromethyl (CF₃) | Alter size, lipophilicity, and electronic properties. CF₃ is a strong electron-withdrawing group. |
| Phenyl | Pyridyl | Introduces a nitrogen atom, potentially improving solubility and allowing for new interactions. |
| Phenyl | Thienyl | A common aromatic heterocycle bioisostere that can alter electronic properties and metabolic profile. |
| Phenyl | Bicyclo[1.1.1]pentane (BCP) | A saturated, non-classical bioisostere that mimics the vector of a 1,4-substituted phenyl ring but reduces lipophilicity and can improve metabolic stability. |
Bioisosteric Replacements for the Amide Linker
Amide bonds are fundamental to peptide and protein structure and are present in a large number of synthetic drugs. Their ability to act as both hydrogen bond donors and acceptors makes them crucial for target binding. However, the amide bond is often susceptible to enzymatic hydrolysis by proteases and amidases, which can lead to poor metabolic stability and limited oral bioavailability.
A variety of functional groups have been successfully employed as amide bond bioisosteres. These replacements aim to mimic the key steric and electronic features of the amide group while offering enhanced resistance to hydrolysis. Heterocyclic rings such as 1,2,3-triazoles and oxadiazoles (B1248032) are popular choices as they are generally stable and can replicate the planar geometry and dipole moment of the amide bond.
Table 2: Potential Bioisosteric Replacements for the Amide Bond
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Amide (-CONH-) | 1,2,3-Triazole | A stable heterocyclic ring that acts as a rigid linker and mimics the hydrogen bond accepting properties of the amide carbonyl. |
| Amide (-CONH-) | 1,2,4-Oxadiazole | Heterocycle that can mimic the planarity and dipole moment of an amide, often improving metabolic stability. |
| Amide (-CONH-) | Fluoroalkene (-CF=CH-) | A non-classical isostere that mimics the geometry and polarity of the amide bond but is resistant to hydrolysis. |
| Amide (-CONH-) | Trifluoroethylamine (-CF₃CH₂NH-) | Reduces the basicity of the amine while preserving the N-H as a hydrogen bond donor, offering high metabolic stability. |
Bioisosteric Replacements for the Carboxylic Acid Tail
The carboxylic acid functional group is a key acidic moiety that is often critical for interacting with positively charged residues (like arginine or lysine) in a biological target. However, its presence can lead to poor cell permeability and rapid metabolism, particularly through the formation of acyl glucuronides, which have been implicated in idiosyncratic drug toxicities.
Therefore, replacing the carboxylic acid with a suitable bioisostere is a common strategy to improve the pharmacokinetic profile of a lead compound. The most widely used carboxylic acid bioisostere is the 5-substituted 1H-tetrazole, which has a similar pKa and can participate in similar ionic interactions. Other replacements, such as acyl sulfonamides and hydroxamic acids, offer different acidity and lipophilicity profiles, providing medicinal chemists with a range of options to fine-tune a molecule's properties.
Table 3: Potential Bioisosteric Replacements for the Carboxylic Acid Group
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Carboxylic Acid (-COOH) | 5-substituted 1H-Tetrazole | The most common bioisostere; has comparable acidity (pKa) and spatial orientation of the acidic proton, but with increased metabolic stability and lipophilicity. |
| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO₂R) | An acidic moiety that can mimic the charge and hydrogen bonding capacity of a carboxylate while avoiding metabolic pathways associated with carboxylic acids. |
| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | A moderately acidic group (pKa ~8-9) that can also act as a metal-chelating functional group, offering different interaction possibilities. |
| Carboxylic Acid (-COOH) | Phosphonic Acid (-PO₃H₂) | A more polar acidic group that can lower the partition coefficient (logP) of a molecule. |
Advanced Analytical Method Development
High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like 3-[(4-Bromophenyl)formamido]propanoic acid. Given the compound's structure, which includes a carboxylic acid, an amide linkage, and a brominated aromatic ring, reversed-phase HPLC (RP-HPLC) would be the most suitable approach.
A typical RP-HPLC method would likely employ a C18 or a phenyl-hexyl column to leverage hydrophobic and π-π interactions for separation. chromforum.org The mobile phase would consist of an aqueous component, often buffered and containing an acid modifier like formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group, and an organic component such as acetonitrile (B52724) or methanol (B129727). helixchrom.comsielc.comsielc.com Gradient elution would likely be necessary to ensure the timely elution of the main compound while also separating less polar impurities. Detection would be effectively achieved using a UV detector, as the bromophenyl group acts as a strong chromophore.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Suggested Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar to non-polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid suppresses ionization of the carboxylic acid, leading to better peak shape and retention. sielc.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent providing good elution strength for aromatic compounds. |
| Gradient | 30% to 90% B over 20 minutes | To elute the main analyte and potential non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 254 nm | The aromatic ring provides strong UV absorbance at this wavelength. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
This table is for illustrative purposes and represents a typical starting point for method development.
Once a suitable HPLC method is developed, it must be validated to ensure it is fit for its intended purpose. Validation would be performed according to established guidelines, assessing parameters such as linearity, precision, accuracy, and robustness. researchgate.net
Linearity: The method's linearity would be evaluated by preparing standard solutions of this compound at several concentration levels and analyzing them. The response (peak area) would be plotted against concentration, and a correlation coefficient (r²) of >0.999 would be considered acceptable. nih.gov
Precision: Precision would be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This involves multiple analyses of the same sample on the same day and on different days to check for consistency. The relative standard deviation (RSD) of the results should typically be less than 2%.
Accuracy: Accuracy is often determined through recovery studies. A known amount of pure this compound would be added (spiked) into a sample matrix, and the recovery percentage would be calculated. Recoveries are generally expected to be within 98-102%. researchgate.net
Robustness: The robustness of the method would be tested by making small, deliberate changes to method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results. This ensures the method is reliable under slightly varied conditions.
Table 2: Illustrative Method Validation Acceptance Criteria
| Parameter | Acceptance Criterion |
| Linearity (r²) | ≥ 0.999 |
| Precision (RSD) | ≤ 2.0% |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Robustness | No significant impact on results from minor parameter changes. |
This table provides typical acceptance criteria for a validated HPLC method.
A critical aspect of the HPLC method is its ability to separate the target compound from potential impurities. Impurities could arise from the synthesis process, such as starting materials (e.g., 4-bromobenzoic acid, β-alanine) or by-products. Positional isomers (e.g., 2-bromophenyl or 3-bromophenyl analogues) are also critical impurities that must be separated. The use of high-efficiency columns and optimization of the mobile phase composition are key to achieving the necessary resolution. rsc.org Phenyl-based stationary phases can offer alternative selectivity for aromatic isomers due to enhanced pi-pi interactions. chromforum.org
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is typically used for volatile and thermally stable compounds. This compound itself is not suitable for direct GC analysis due to its low volatility and the presence of the polar carboxylic acid and amide groups. Therefore, derivatization would be necessary to convert it into a more volatile and thermally stable form. researchgate.net A common approach is esterification of the carboxylic acid group (e.g., to a methyl or ethyl ester) and potentially silylation of the amide N-H.
Once derivatized, the compound could be analyzed by GC, likely using a mid-polarity capillary column. A flame ionization detector (FID) could be used for quantification, or a more selective detector like a halogen-specific detector (XSD) or an electron capture detector (ECD) could be employed for enhanced sensitivity and selectivity towards the brominated compound. nih.gov
Capillary Electrophoresis (CE) Techniques
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC. creative-proteomics.com As an amphoteric compound (containing both acidic and basic functional groups), this compound is an excellent candidate for CE analysis. Separation in CE is based on the differential migration of charged species in an electric field. By adjusting the pH of the background electrolyte, the charge on the molecule can be manipulated to optimize separation. For instance, at a low pH, the amine group would be protonated, and at a high pH, the carboxylic acid would be deprotonated. This technique is particularly powerful for separating structurally similar compounds and isomers. springernature.comacs.org Detection can be achieved using a UV detector, similar to HPLC. creative-proteomics.com Derivatization is sometimes used to enhance detectability, especially for fluorescence detection. nih.gov
Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis
Hyphenated techniques, which couple a separation technique with mass spectrometry (MS), are indispensable for definitive identification and structural elucidation of the compound and its impurities.
LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection specificity and structural information provided by MS. mdpi.com An LC-MS method would allow for the accurate mass measurement of the parent compound, confirming its elemental composition. Furthermore, tandem MS (MS/MS) experiments can be performed, where the parent ion is fragmented to produce a characteristic pattern that can be used for structural confirmation and to differentiate it from isomers. nih.govrestek.comresearchgate.net This is a powerful tool for impurity profiling.
GC-MS: Gas Chromatography-Mass Spectrometry would be the method of choice for analyzing the volatile derivatives of this compound. globalauthorid.com The mass spectrometer provides highly specific detection and delivers a fragmentation pattern (mass spectrum) for the derivatized compound, which serves as a chemical fingerprint for identification. nih.gov GC-MS is particularly effective for identifying and quantifying trace-level halogenated organic compounds. acs.orgacs.orguctm.edu
Mechanistic Biological Investigations in Vitro and in Silico Studies
Studies on Protein-Ligand Interactions and Binding Mechanisms
Research into 3-[(4-Bromophenyl)formamido]propanoic acid has centered on its role as an enzyme inhibitor. The primary mechanism identified is the competitive inhibition of human carnosinase 1 (CN1), an enzyme responsible for the hydrolysis of carnosine and related dipeptides. nih.govmostwiedzy.pl Carnosinase 1 is considered a druggable target for conditions where increased levels of carnosine may be beneficial, such as in diabetic nephropathy. dntb.gov.uaresearchgate.net
The inhibitory potential of this compound against human carnosinase 1 has been quantified, demonstrating it to be a potent inhibitor of this enzyme.
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| This compound | Human Carnosinase 1 (CN1) | 180 nM |
The exclusive molecular target identified for this compound is human carnosinase 1 (CN1). nih.govmostwiedzy.pl CN1 is a dinuclear zinc metalloprotease belonging to the M20 family. nih.gov The active site of CN1 contains two zinc ions that are crucial for its catalytic activity. nih.gov Molecular docking studies have provided insights into the binding mode of this compound within the active site of CN1. It is proposed that the carboxylate group of the compound interacts with both zinc ions and forms hydrogen bonds with surrounding amino acid residues, including tyrosine and asparagine. The bromophenyl group is believed to occupy a hydrophobic pocket within the active site.
Structure-activity relationship studies have been pivotal in understanding the features of this compound that contribute to its inhibitory activity against CN1. The presence of the formamido linker and the bromophenyl group are key determinants of its potency. Modifications to these groups have been shown to significantly alter the inhibitory activity, highlighting their importance in the binding interaction with the enzyme's active site.
Cellular Pathway Modulation in Controlled In Vitro Systems
There is currently no available scientific literature detailing the effects of this compound on cellular pathway modulation in controlled in vitro systems.
Computational Approaches to Biological Activity Prediction
Computational methods, particularly molecular docking, have been employed to predict and rationalize the biological activity of this compound. These in silico techniques have been crucial in modeling the interaction between the compound and the active site of human carnosinase 1. mdpi.com The predictions from molecular docking studies are consistent with the observed competitive inhibition, suggesting that the compound directly competes with the natural substrate, carnosine, for binding to the enzyme's active site. mdpi.com
| Computational Method | Application | Key Finding |
| Molecular Docking | Prediction of binding mode in human carnosinase 1 | The carboxylate group interacts with the zinc ions in the active site, and the bromophenyl group fits into a hydrophobic pocket. |
Role as a Chemical Probe or Research Tool
While the potent and specific inhibition of human carnosinase 1 by this compound suggests its potential as a chemical probe to study the biological roles of this enzyme, there are no published studies that have explicitly utilized it for this purpose. nih.gov
Potential Applications in Materials Science and Industrial Chemistry Excluding Consumer/pharmaceutical Products
Use as a Building Block in Polymer Synthesis
The bifunctional nature of 3-[(4-Bromophenyl)formamido]propanoic acid, possessing both a carboxylic acid and an amide group with an N-H bond, theoretically allows it to act as a monomer in step-growth polymerization. The carboxylic acid can react with alcohols to form polyesters or with amines to form polyamides.
While specific research detailing the use of this compound itself as a primary monomer is not widely documented, derivatives of its core structure, 3-aminopropanoic acid (β-alanine), are utilized in the synthesis of specialized polymers and peptides. nih.govnih.govkinampark.comscholaris.ca For example, derivatives of 3-aminopropanoic acid can be incorporated into polymer backbones to create materials with tailored properties. nih.gov The presence of the bromophenyl group offers a site for post-polymerization modification, where the bromine atom can be substituted or used in cross-coupling reactions to graft other functionalities onto the polymer chain.
Applications as Ligands in Coordination Chemistry
The molecular structure of this compound contains several potential coordination sites for metal ions, including the oxygen atoms of the carboxylate group and the amide carbonyl, as well as the nitrogen atom of the amide. This allows it to function as a ligand in coordination chemistry. The carboxylate group can bind to metal centers in a monodentate, bidentate, or bridging fashion, potentially leading to the formation of coordination polymers or metal-organic frameworks (MOFs).
Although studies specifically employing this compound as a ligand are not prominent, the constituent 4-bromoaniline (B143363) moiety is a known building block for ligands used in the synthesis of oligomeric and polymeric metal complexes. jmchemsci.comnih.gov For instance, ligands derived from 4-bromoaniline have been used to create novel coordination complexes with transition metals. nih.gov The bromine atom on the phenyl ring remains available for further reactions, which could be used to link metallic nodes in more complex, functional materials. rsc.org
Integration into Functional Materials (e.g., sensors, coatings)
The integration of this compound into functional materials like sensors or coatings is conceivable due to its structural features. The aromatic bromophenyl group can be used to tune the electronic properties and enhance the thermal stability of a material. The carboxylic acid group provides a reactive handle for anchoring the molecule onto surfaces or integrating it into a larger matrix.
Role as an Intermediate in the Synthesis of Complex Organic Molecules
The most significant and documented potential of this compound lies in its role as a versatile intermediate for the synthesis of more complex organic molecules, excluding consumer and pharmaceutical products. chemicalbook.com Its three distinct functional groups—the carboxylic acid, the amide, and the aryl bromide—can be selectively targeted to build intricate molecular architectures.
Carboxylic Acid Group: This group can be readily converted into esters, acid chlorides, or other amides, serving as a key reaction point for chain extension or for linking to other molecular fragments.
Aryl Bromide: The bromine atom on the phenyl ring is a particularly valuable functional group in modern organic synthesis. It can participate in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the formation of new carbon-carbon or carbon-nitrogen bonds, enabling the synthesis of complex bi-aryl compounds, substituted alkynes, and arylamines. 4-Bromoaniline is a well-established starting material for such transformations. chemicalbook.comsigmaaldrich.com
Amide Bond: The formamido linkage can be hydrolyzed under acidic or basic conditions to release the corresponding 3-amino propanoic acid derivative, providing a route to compounds with a free amino group if needed at a later synthetic stage.
This trifunctional nature makes it a valuable precursor for creating specialized heterocyclic compounds or other elaborate structures used in chemical research and the development of new materials.
Data Tables
Table 1: Summary of Potential Applications and Synthetic Utility
| Section | Application Area | Potential Role of this compound | Key Structural Features Utilized |
|---|---|---|---|
| 8.1 | Polymer Synthesis | Monomer for polyamides or polyesters; provides a site for post-polymerization modification. | Carboxylic acid, N-H of amide, C-Br bond. |
| 8.2 | Coordination Chemistry | Multidentate ligand for forming metal complexes or coordination polymers. | Carboxylate and carbonyl oxygen atoms, amide nitrogen. |
| 8.3 | Functional Materials | Component for surface modification; building block for polymers with tunable properties. | Carboxylic acid for anchoring, bromophenyl group for functional tuning. |
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name | Molecular Formula | Core Structure |
|---|---|---|
| This compound | C10H10BrNO3 | 4-Bromoaniline, 3-Aminopropanoic acid |
| 4-Bromoaniline | C6H6BrN | Aniline |
| 3-Aminopropanoic acid (β-alanine) | C3H7NO2 | Propanoic acid |
| Pyromellitic dianhydride | C10H2O6 | Benzene-1,2,4,5-tetracarboxylic anhydride (B1165640) |
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
The synthesis of 3-[(4-Bromophenyl)formamido]propanoic acid, while achievable through established methods, is an area ripe for innovation. Traditional amide bond formation often involves the use of coupling reagents, which can generate significant waste. Future research is anticipated to focus on the development of more atom-economical and environmentally benign synthetic routes.
One promising approach is the exploration of catalytic methods that avoid the use of stoichiometric activating agents. For instance, the direct amidation of carboxylic acids with amines is a highly desirable transformation. While not yet specifically reported for this compound, the development of novel catalysts, such as those based on boron or other earth-abundant metals, could pave the way for more efficient syntheses.
Furthermore, enzymatic synthesis represents a frontier in green chemistry. The use of lipases or other enzymes to catalyze the formation of the amide bond could offer high selectivity under mild reaction conditions, reducing the environmental impact of the production process. nih.gov Research into the synthesis of related N-(4-chlorophenyl)-β-alanine derivatives has demonstrated the utility of β-alanine as a versatile synthetic intermediate, suggesting that similar enzymatic or novel chemical strategies could be successfully applied to its brominated analogue. researchgate.net
Advanced Spectroscopic Characterization Techniques
A thorough understanding of the three-dimensional structure and conformational dynamics of this compound is crucial for elucidating its mechanism of action and for the rational design of more potent analogues. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used for structural confirmation, future research will likely employ more advanced methods.
Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide detailed information about the connectivity and spatial relationships between atoms in the molecule. In the study of structurally similar N-(4-bromophenyl)-N-carboxyethyl-β-alanine derivatives, extensive NMR studies were crucial in characterizing the isomers and conformational equilibria in solution. researchgate.net Similar in-depth NMR analysis of this compound would be highly valuable.
Solid-state NMR and X-ray crystallography could provide definitive information about the compound's structure in the solid state, which is essential for understanding its physical properties and for computational modeling studies. For instance, studies on (S)-2-[(4-Fluoro-phen-yl)formamido]-3-phenyl-propanoic acid utilized X-ray diffraction to reveal key structural features, including hydrogen bonding networks that influence its solid-state packing. ebi.ac.uk
| Spectroscopic Technique | Information Gained |
| 1D NMR (¹H, ¹³C) | Basic structural confirmation and chemical environment of atoms. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity and spatial relationships. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns for structural elucidation. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., amide, carboxylic acid). |
| X-ray Crystallography | Precise three-dimensional molecular structure in the solid state. |
| Solid-State NMR | Structural information in the solid phase, complementary to X-ray crystallography. |
Deeper Mechanistic Insights into Biological Interactions (In Vitro)
The identification of this compound as a potential adiponectin receptor-activating compound in patent literature opens up a significant avenue for future in vitro research. chiralen.com Adiponectin receptors are implicated in a variety of metabolic processes, and their activation is a promising strategy for the treatment of diseases such as type 2 diabetes and metabolic syndrome.
Future in vitro studies will need to move beyond simple binding assays to provide a deeper mechanistic understanding of how this compound interacts with its target. This includes:
Receptor Subtype Selectivity: Determining whether the compound preferentially binds to and activates AdipoR1 or AdipoR2, the two main adiponectin receptor subtypes.
Downstream Signaling Pathways: Investigating the specific intracellular signaling cascades that are activated upon receptor binding. This could involve measuring the phosphorylation of key proteins such as AMPK and PPARα.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to identify the key structural features responsible for its biological activity. This will be crucial for the design of more potent and selective compounds.
Cell-Based Assays: Utilizing relevant cell lines (e.g., hepatocytes, myocytes, adipocytes) to study the compound's effects on glucose uptake, fatty acid oxidation, and other metabolic processes.
The study of related 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has shown promise in identifying compounds with interesting biological activities, such as anticancer and antioxidant properties, through systematic in vitro screening. A similar comprehensive approach for this compound is warranted.
Sustainable and Scalable Production Methods
For any compound to be viable for widespread academic or industrial use, the development of sustainable and scalable production methods is paramount. As mentioned in the context of novel synthetic pathways, moving away from traditional batch processes that use hazardous reagents and generate significant waste is a key objective.
Future research in this area will likely focus on:
Continuous Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound could offer several advantages over batch production, including improved safety, better process control, higher yields, and easier scale-up.
Green Solvents: Replacing conventional volatile organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-based solvents.
Catalyst Recycling: Developing robust and recyclable catalysts to minimize waste and reduce production costs. researchgate.net
The principles of green chemistry are increasingly being applied to amide synthesis, with a focus on minimizing waste and using renewable resources. Applying these principles to the production of this compound will be a critical step towards its potential commercialization.
Discovery of New Academic and Industrial Applications
While the initial focus for this compound has been on its potential as an adiponectin receptor activator, its chemical structure suggests that it could have other valuable applications. The presence of a brominated aromatic ring, an amide linkage, and a carboxylic acid moiety provides multiple points for further chemical modification and interaction with biological targets.
Future research could explore:
Antimicrobial Activity: The structural similarity to other N-aryl-β-alanine derivatives that have shown antimicrobial properties suggests that this compound and its analogues could be screened for activity against a range of bacterial and fungal pathogens. researchgate.net
Anticancer Properties: Many small molecules containing halogenated aromatic rings exhibit anticancer activity. Systematic screening in various cancer cell lines could uncover new therapeutic opportunities.
Materials Science: The carboxylic acid and amide groups could be used to incorporate this molecule into polymers or other materials, potentially imparting unique properties.
Agrochemicals: The biological activity of this compound might extend to applications in agriculture, for example, as a plant growth regulator or pesticide.
The broad utility of bromo-substituted aromatic compounds in various industries underscores the potential for discovering new applications for this compound through systematic screening and further derivatization.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(4-Bromophenyl)formamido]propanoic acid?
- Methodological Answer : The synthesis typically involves coupling 4-bromophenylformamide with a propanoic acid derivative. A validated approach includes activating the carboxylic acid group using coupling agents like EDCI or HOBt in anhydrous tetrahydrofuran (THF) under nitrogen to minimize hydrolysis. For example, zinc powder in THF has been used in analogous bromophenylpropanoic acid syntheses to facilitate metal-mediated reactions . Purification via recrystallization (e.g., ethanol/water mixtures) ensures high yields (>90%) .
Q. How is this compound characterized to confirm structural integrity?
- Methodological Answer :
- 1H/13C NMR : Aromatic protons (δ 7.3–7.8 ppm) and the amide NH (δ 8.1–8.5 ppm) confirm substitution patterns.
- FTIR : Stretching vibrations at ~1680 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (carboxylic acid C=O) validate functional groups.
- HRMS : Molecular ion peaks (e.g., [M+H]+ at m/z 272.10) confirm molecular weight .
- RP-HPLC : A C18 column with a gradient of acetonitrile/water (0.1% TFA) assesses purity (>95%) .
Q. What solvents and storage conditions are recommended for this compound?
- Methodological Answer : Use anhydrous DMSO or THF for solubility studies. Store at -20°C in amber vials under argon to prevent photodegradation and oxidation. Desiccants (e.g., silica gel) mitigate moisture absorption, which can hydrolyze the amide bond .
Advanced Research Questions
Q. How can reaction yields for the amidation step be systematically optimized?
- Methodological Answer :
- Catalyst Screening : Test coupling agents (e.g., EDCI vs. DCC) with additives like DMAP or HOBt to reduce racemization.
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. THF) under inert atmospheres.
- Temperature Control : Conduct reactions at 0°C (to minimize side products) followed by gradual warming to RT.
- In-line Monitoring : Use TLC or FTIR to track reaction progress and adjust stoichiometry dynamically .
Q. What strategies resolve discrepancies in reported solubility data across studies?
- Methodological Answer :
- Standardized Protocols : Measure solubility in DMSO, PBS (pH 7.4), and ethanol using UV-Vis spectroscopy (λmax ~260 nm).
- Polymorph Screening : Recrystallize from different solvents (e.g., methanol vs. ethyl acetate) to identify stable crystalline forms.
- Dynamic Light Scattering (DLS) : Assess aggregation tendencies in aqueous buffers, which may skew solubility readings .
Q. How do halogen substitutions (e.g., Br vs. F) on the phenyl ring modulate biological activity?
- Methodological Answer :
- Lipophilicity : Bromine’s higher hydrophobicity (clogP +0.5 vs. fluorine) enhances membrane permeability, as shown in cellular uptake assays.
- Electronic Effects : Fluorine’s electron-withdrawing nature alters hydrogen-bonding capacity, reducing affinity for polar enzyme pockets (e.g., kinase targets).
- SAR Studies : Compare IC50 values of bromo-, fluoro-, and chloro-derivatives in enzyme inhibition assays (e.g., tyrosine kinase) .
Q. What computational tools predict binding modes of this compound to protein targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with X-ray structures (e.g., PDB: 3ERT) to identify key interactions (e.g., π-π stacking with Phe residues).
- MD Simulations : Run 100-ns trajectories in AMBER to assess binding stability and ligand-protein hydrogen bonds.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with activity to design optimized analogs .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under acidic conditions?
- Methodological Answer :
- Controlled Degradation Studies : Incubate the compound in HCl (0.1–1.0 M) at 25–40°C and monitor degradation via HPLC.
- pH-Rate Profiling : Construct a pH-stability profile to identify critical degradation thresholds (e.g., t90 at pH 2 vs. pH 5).
- Mechanistic Probes : Use LC-MS to identify hydrolysis products (e.g., 4-bromobenzoic acid) and propose degradation pathways .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
